3-[Benzo(B)thiophen-2-YL]-2-methoxybenzoic acid
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Overview
Description
3-[Benzo(B)thiophen-2-YL]-2-methoxybenzoic acid is a complex organic compound that belongs to the class of benzothiophene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Benzo(B)thiophen-2-YL]-2-methoxybenzoic acid typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents, solvents like dichloromethane or toluene.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
3-[Benzo(B)thiophen-2-YL]-2-methoxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[Benzo(B)thiophen-2-YL]-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 3-[Benzo(B)thiophen-2-YL]-2-hydroxybenzoic acid
- 3-[Benzo(B)thiophen-2-YL]-2-aminobenzoic acid
- 3-[Benzo(B)thiophen-2-YL]-2-chlorobenzoic acid
Comparison:
- Uniqueness: 3-[Benzo(B)thiophen-2-YL]-2-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity .
- Chemical Properties: The methoxy group can enhance the compound’s solubility and stability compared to its hydroxy and amino counterparts .
- Biological Activity: The presence of the methoxy group may also affect the compound’s interaction with biological targets, potentially leading to different therapeutic effects .
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3S/c1-19-15-11(6-4-7-12(15)16(17)18)14-9-10-5-2-3-8-13(10)20-14/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPPFKMEKWQXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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